Dexamethasone Cipecilate

Description

See also: Dexamethasone (has active moiety).

Structure

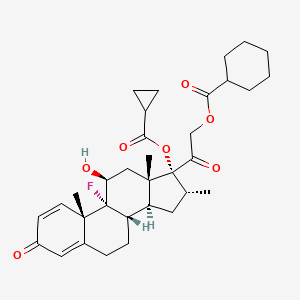

2D Structure

3D Structure

Properties

CAS No. |

132245-57-9 |

|---|---|

Molecular Formula |

C33H43FO7 |

Molecular Weight |

570.7 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate |

InChI |

InChI=1S/C33H43FO7/c1-19-15-25-24-12-11-22-16-23(35)13-14-30(22,2)32(24,34)26(36)17-31(25,3)33(19,41-29(39)21-9-10-21)27(37)18-40-28(38)20-7-5-4-6-8-20/h13-14,16,19-21,24-26,36H,4-12,15,17-18H2,1-3H3/t19-,24+,25+,26+,30+,31+,32+,33+/m1/s1 |

InChI Key |

JPTKVJWWVFLEJL-GVPGRCOTSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dexamethasone cipecilate; NS-126; NS 126; NS126. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dexamethasone Cipecilate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexamethasone (B1670325) Cipecilate is a synthetic corticosteroid developed for the treatment of allergic rhinitis.[1] It functions as a prodrug, undergoing metabolic conversion to its active metabolites, which then act as potent agonists of the Glucocorticoid Receptor (GR). This interaction initiates a cascade of genomic and non-genomic signaling events that culminate in broad anti-inflammatory and immunosuppressive effects. The cipecilate ester modification enhances the lipophilicity of the molecule, contributing to its prolonged local efficacy and allowing for once-daily administration.[2][3][4] This guide provides a detailed examination of the molecular mechanism, metabolic activation, signaling pathways, and the experimental basis for understanding the action of Dexamethasone Cipecilate.

Prodrug Metabolism and Activation

This compound (DX-CP) is pharmacologically inactive until it is metabolized in the body. The primary site of action for allergic rhinitis is the nasal mucosa, where DX-CP is locally administered.[1]

Metabolic Pathway:

-

Initial Hydrolysis: In the nasal mucosa, this compound is rapidly hydrolyzed by the enzyme Carboxylesterase 2 (CES2) to its principal active metabolite, DX-17-CPC (dexamethasone 17-cyclopropanecarboxylate).[1]

-

Systemic Metabolism: Any systemically absorbed DX-CP is metabolized in the liver by microsomal and S9 fractions, also yielding DX-17-CPC as the major metabolite.[1]

This targeted local activation is crucial, as it concentrates the active compound at the site of inflammation, while pharmacokinetic studies have shown that systemic exposure to both the parent drug and its active metabolite is extremely low.[5]

Core Mechanism: Glucocorticoid Receptor (GR) Agonism

The pharmacological effects of this compound are mediated through the actions of its active metabolites as agonists for the Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][6][7]

Classical Genomic Signaling Pathway

The primary mechanism of action involves the modulation of gene expression through a series of well-defined steps:

-

Ligand Binding: The active metabolite of this compound diffuses across the cell membrane and binds to the GR located in the cytoplasm. The inactive GR is part of a multiprotein complex that includes heat shock proteins (HSPs) which act as chaperones.[6]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. This unmasks a nuclear localization signal.[6] The activated ligand-receptor complex then dimerizes and translocates into the nucleus.[6]

-

Gene Transcription Modulation: Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8] This interaction leads to:

-

Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[9]

-

Transrepression: Downregulation of the transcription of pro-inflammatory genes. This is often achieved by the GR monomer interfering with the activity of other transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1), which are key regulators of the inflammatory response.[6] This repression leads to a decreased synthesis of pro-inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[8][9]

-

Caption: Genomic Signaling Pathway of this compound's Active Metabolite.

Quantitative Data Summary

Table 1: Clinical Efficacy and Pharmacokinetic Parameters

| Parameter | Value / Observation | Source |

|---|---|---|

| Clinical Efficacy | ||

| Dosing Regimen | 200-400 µg once daily (intranasal) | [2][10] |

| Efficacy Duration | Sustained for 24 hours | [2][3] |

| Therapeutic Effect | Significant suppression of sneezing, rhinorrhea, and nasal congestion vs. placebo | [10] |

| Pharmacokinetics | ||

| Systemic Exposure | Plasma levels of unchanged drug and its principal metabolite (DX-17-CPC) were below the limit of quantitation (<16 pg/ml) in elderly subjects. | [5] |

| Metabolism | Primarily converted to DX-17-CPC in nasal mucosa and liver. | [1] |

| Effect on Adrenal Function | No significant effect on plasma cortisol levels with long-term administration. |[10] |

Key Experimental Protocols

The mechanism of action and clinical efficacy of this compound have been elucidated through a combination of in vitro metabolic studies and in vivo clinical trials.

In Vitro Metabolism Assay

Objective: To identify the metabolic pathway of this compound in target human tissues.

Methodology:

-

Preparation of Tissue Fractions: Human liver microsomes, S9 fractions, and nasal mucosa homogenates are prepared.[1]

-

Incubation: this compound (DX-CP) is incubated with the prepared tissue fractions in the presence of necessary cofactors (e.g., NADPH for microsomal studies).

-

Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[11]

-

Enzyme Identification: Recombinant human carboxylesterases (CES1, CES2) are used in separate incubations with DX-CP to identify the specific enzyme responsible for the hydrolysis.[1]

Caption: Workflow for In Vitro Metabolism Assay of this compound.

Clinical Efficacy and Safety Trial (Randomized Controlled Trial)

Objective: To evaluate the efficacy, safety, and duration of action of this compound nasal spray in patients with allergic rhinitis.

Methodology:

-

Study Design: A randomized, placebo-controlled, double-blind study is conducted with patients diagnosed with perennial allergic rhinitis.[2][3]

-

Treatment: Patients are randomized to receive either this compound nasal spray (e.g., 200 µ g/day ) or a matching placebo, administered once daily for a specified period (e.g., 7 days to 12 weeks).[2][10]

-

Efficacy Assessment:

-

Nasal Antigen Challenge: An antigen challenge test (e.g., with house dust mite antigen) is performed at set times post-administration (e.g., 23 hours) to assess the suppression of immediate nasal symptoms (sneezing, rhinorrhea, nasal congestion).[2][3]

-

Symptom Scores: Patients record their nasal symptom scores daily in a diary.[10]

-

Quality of Life: Quality of life is assessed using validated questionnaires (e.g., Japan Rhinoconjunctivitis Quality of Life Questionnaire).[10]

-

-

Safety Assessment:

-

Adverse Events: Monitoring and recording of all adverse events.[10]

-

Systemic Effects: Blood samples are collected to measure plasma cortisol levels to assess any potential effects on the hypothalamic-pituitary-adrenal (HPA) axis.[10]

-

Local Effects: Nasal examinations are performed to check for local adverse reactions.[10]

-

-

Statistical Analysis: Data from the treatment and placebo groups are compared using appropriate statistical methods to determine significance.[2]

Conclusion

The mechanism of action of this compound is a well-defined example of a prodrug strategy designed to maximize local therapeutic efficacy while minimizing systemic side effects. Its conversion to a potent glucocorticoid receptor agonist in the nasal mucosa initiates the classical genomic signaling cascade, leading to the potent suppression of inflammatory gene expression. This targeted, localized action, combined with a favorable pharmacokinetic profile, underpins its clinical utility as an effective and safe once-daily treatment for allergic rhinitis.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Clinical pharmacology study of the corticosteroid nasal spray this compound (NS-126): examination of the durability of efficacy in the nasal induction test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro metabolism of this compound, a novel synthetic corticosteroid, in human liver and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dexamethasone Cipecilate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325) Cipecilate is a potent synthetic corticosteroid, notable for its diester structure which enhances its lipophilicity and is designed for targeted drug delivery. Chemically, it is the 17-cyclopropanecarboxylate and 21-cyclohexanecarboxylate ester of dexamethasone. This technical guide provides a comprehensive overview of the synthesis of Dexamethasone Cipecilate, including the multi-step pathway to the core dexamethasone structure and the subsequent esterification processes. The information is compiled from scientific literature and patent documents to aid researchers and professionals in drug development.

This compound: Chemical Profile

| Property | Value |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate[1] |

| Molecular Formula | C₃₃H₄₃FO₇[1] |

| Molecular Weight | 570.7 g/mol [1] |

| CAS Number | 132245-57-9[1] |

Core Synthesis Pathway: From Precursor to Dexamethasone

The synthesis of this compound begins with the construction of the core dexamethasone molecule. A common starting material for this process is 1,4,9,16-tetraene-pregna-3,20-dione. The pathway involves a series of key transformations to introduce the required functional groups at specific positions on the steroid backbone.

A plausible synthetic route, based on patent literature, is outlined below. It is important to note that specific reaction conditions and yields can vary and should be optimized.

Logical Flow of Dexamethasone Synthesis

Caption: General synthesis pathway for the dexamethasone core.

Final Step: Diesterification to this compound

Once the dexamethasone core is synthesized, the final and critical step is the selective esterification of the hydroxyl groups at the C17 and C21 positions to introduce the cyclopropanecarbonyl and cyclohexanecarbonyl moieties, respectively. This is a challenging step due to the presence of multiple hydroxyl groups on the dexamethasone molecule.

Proposed Esterification Strategy

A likely approach involves a two-step esterification process, potentially utilizing protecting groups to ensure selectivity, or carefully controlled reaction conditions that favor reaction at the desired positions. The C21 primary hydroxyl group is generally more reactive than the C17 tertiary hydroxyl group.

Experimental Protocol: Esterification of Dexamethasone

-

Protection of the 11β-hydroxyl group (optional but recommended for selectivity): This step would prevent unwanted side reactions.

-

Esterification at the C21 position: Dexamethasone (or its 11β-protected derivative) would be reacted with a cyclohexanecarboxylic acid derivative, such as cyclohexanecarbonyl chloride or cyclohexanecarboxylic anhydride, in the presence of a suitable base (e.g., pyridine (B92270) or triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).

-

Esterification at the C17 position: The resulting 21-monoester is then reacted with a cyclopropanecarboxylic acid derivative (e.g., cyclopropanecarbonyl chloride or cyclopropanecarboxylic anhydride) under conditions that favor esterification of the sterically hindered tertiary alcohol. This may require more forcing conditions or specific catalysts.

-

Deprotection (if applicable): Removal of the protecting group from the 11β-hydroxyl group.

-

Purification: The final product, this compound, would be purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Logical Flow of this compound Synthesis from Dexamethasone

Caption: Final esterification steps to yield this compound.

Quantitative Data

Currently, specific quantitative data such as reaction yields, detailed spectroscopic data (NMR, IR, MS), and purity levels for the synthesis of this compound are not publicly available in the searched scientific literature and patents. Researchers undertaking this synthesis would need to perform their own analytical characterization and process optimization to determine these parameters.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and regioselectivity. The initial construction of the dexamethasone core from a suitable steroid precursor is a well-established but complex pathway. The final diesterification presents a significant synthetic challenge in achieving the desired product with high purity and yield. This guide provides a foundational understanding of the synthetic strategy, which can serve as a starting point for further research and development in the synthesis of this important corticosteroid. Further investigation into specialized catalytic systems and reaction conditions will be crucial for developing an efficient and scalable manufacturing process.

References

The Pharmacokinetic Profile and Metabolic Fate of Dexamethasone Cipecilate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325) Cipecilate (DX-CP) is a synthetic corticosteroid prodrug designed for targeted local delivery, primarily for the treatment of allergic rhinitis.[1][2][3] Its chemical structure, featuring two ester groups on the D ring of the steroid skeleton, confers high lipophilicity. This characteristic is intended to increase its residence time at the site of action, thereby prolonging its pharmacological effect.[1] The therapeutic action of DX-CP is primarily mediated through its active metabolite, Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC), which exhibits a potency comparable to other clinically used corticosteroids.[1] This technical guide provides an in-depth review of the current knowledge regarding the pharmacokinetics and metabolism of Dexamethasone Cipecilate.

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound and its active metabolite, DX-17-CPC, in humans is limited due to very low systemic exposure following intranasal administration.

Human Pharmacokinetic Studies

Clinical trials have demonstrated that after intranasal administration of this compound, the plasma concentrations of both the parent drug (DX-CP) and its active metabolite (DX-17-CPC) are typically below the lower limit of quantitation.

Table 1: Summary of Human Pharmacokinetic Data for this compound (Intranasal Administration)

| Analyte | Dose | Subject Population | Plasma Concentration | Systemic Exposure | Source |

| This compound (DX-CP) | 400 µg once daily | Healthy elderly (≥65 years) | < 16 pg/mL (LLOQ) | Extremely low | [1] |

| Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC) | 400 µg once daily | Healthy elderly (≥65 years) | < 16 pg/mL (LLOQ) | Extremely low | [1] |

| This compound (DX-CP) | 800 µg once daily | Healthy non-elderly adults | Detected in 3 of 6 subjects, but below 3 times the LLOQ | Extremely low | [1] |

| Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC) | 800 µg once daily | Healthy non-elderly adults | Detected in 3 of 6 subjects, but below 3 times the LLOQ | Extremely low | [1] |

LLOQ: Lower Limit of Quantitation

These findings underscore the design of this compound as a locally acting agent with minimal systemic absorption, which is a desirable safety feature for an intranasally administered corticosteroid.

Metabolism

The metabolic conversion of this compound is a critical step in its mechanism of action, as it leads to the formation of the pharmacologically active metabolite. In vitro studies have elucidated the primary metabolic pathways in human tissues.

In Vitro Metabolism

Studies utilizing human liver microsomes, liver S9 fractions, and nasal mucosa have been instrumental in characterizing the metabolic fate of DX-CP.

This compound undergoes rapid and extensive metabolism, primarily through hydrolysis of its ester linkages. The principal metabolic pathway is the de-esterification at the C-21 position, catalyzed by carboxylesterases, to yield the active metabolite, DX-17-CPC.[1][2][3]

Further metabolism of DX-CP has been observed in liver S9 fractions, leading to the formation of epoxide metabolites, designated as UK1 and UK2. The formation of UK1 was also seen in liver microsomes, while UK2 formation appears to be dependent on cytosolic enzymes.[1][2]

Table 2: In Vitro Metabolism of this compound in Human Tissues

| Tissue/Fraction | Primary Metabolic Reaction | Major Metabolite(s) | Key Enzymes | Source |

| Human Nasal Mucosa | Hydrolysis of C-21 ester | Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC) | Carboxylesterase 2 (CES2) | [1][2][3] |

| Human Liver Microsomes | Hydrolysis of C-21 ester, Epoxidation | DX-17-CPC, UK1 | Carboxylesterases | [1][2] |

| Human Liver S9 | Hydrolysis of C-21 ester, Epoxidation | DX-17-CPC, UK1, UK2 | Carboxylesterases, Cytosolic enzymes | [1][2] |

The rapid formation of the potent metabolite DX-17-CPC in the nasal mucosa, the target site of action, provides strong evidence that this active metabolite is the primary contributor to the pharmacological effects of this compound following intranasal administration.[1][3]

Caption: Metabolic pathways of this compound in human nasal mucosa and liver.

Experimental Protocols

The following section details the methodologies employed in the key in vitro metabolism studies of this compound.

In Vitro Metabolism with Human Liver Microsomes and S9

-

Objective: To investigate the metabolic fate of this compound in human liver subcellular fractions.

-

Methodology:

-

This compound (10 µM) was incubated with human liver microsomes (0.5 mg protein/mL) or human liver S9 fraction (1 mg protein/mL) in a potassium phosphate (B84403) buffer (pH 7.4).

-

The incubation mixture contained an NADPH-generating system (for reactions involving cytochrome P450 enzymes).

-

Incubations were carried out at 37°C for a specified time course (e.g., up to 60 minutes).

-

The reaction was terminated by the addition of acetonitrile.

-

Following centrifugation, the supernatant was analyzed by high-performance liquid chromatography (HPLC) to identify and quantify the parent drug and its metabolites.[1]

-

In Vitro Metabolism with Human Nasal Mucosa

-

Objective: To determine if the active metabolite, DX-17-CPC, is formed in the nasal mucosa, the target site of action.

-

Methodology:

-

Human nasal mucosal specimens were homogenized to prepare an S9 fraction.

-

This compound (10 µM) was incubated with the human nasal mucosa S9 fraction (1 mg protein/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

An NADPH-generating system was included in the incubation mixture.

-

The reaction was stopped with acetonitrile, and the sample was processed for HPLC analysis as described for the liver fraction experiments.[1]

-

Identification of Carboxylesterase Isoforms

-

Objective: To identify the specific human carboxylesterase (CES) isoform responsible for the hydrolysis of this compound.

-

Methodology:

-

This compound (10 µM) was incubated with recombinant human CES1 or CES2 (0.1 mg protein/mL) in a phosphate buffer (pH 7.4).

-

The incubation was conducted at 37°C for 10 minutes.

-

The reaction was terminated, and the formation of DX-17-CPC was quantified by HPLC.[1]

-

References

The Metabolic Journey of Dexamethasone Cipecilate: Identification of its Active Moiety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) Cipecilate (DX-CP) is a novel synthetic corticosteroid prodrug designed for the treatment of allergic rhinitis. Its therapeutic efficacy is primarily attributed to its rapid and efficient conversion to a potent active metabolite. This technical guide provides a comprehensive overview of the metabolic pathways of Dexamethasone Cipecilate, focusing on the identification and characterization of its principal active metabolite, Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC). Detailed experimental protocols for in vitro metabolism studies, quantitative data on metabolite formation, and visual representations of the metabolic and enzymatic pathways are presented to offer a thorough understanding for researchers and professionals in drug development.

Introduction

This compound (9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate) is engineered with two ester groups to enhance its lipophilicity, thereby prolonging its residence time at the site of action.[1] The pharmacological activity of DX-CP is predominantly exerted by its de-esterified active metabolite, DX-17-CPC.[1][2][3] This metabolite has demonstrated significantly higher potency compared to the parent compound.[1][2] Understanding the metabolic conversion of DX-CP to DX-17-CPC is crucial for optimizing its therapeutic application and safety profile.

Metabolic Pathways and Active Metabolite Identification

The metabolic transformation of this compound primarily involves the hydrolysis of its ester groups. In vitro studies utilizing human liver microsomes, liver S9 fractions, and nasal mucosa have consistently identified Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC) as the major metabolite.[1][2][3]

The conversion of DX-CP to its active form, DX-17-CPC, is a rapid process.[1][2] In human liver S9 incubations, only 5% of the initial this compound remained after just 5 minutes, indicating a swift and efficient metabolic activation.[1][2] This reaction is catalyzed by carboxylesterases (CES), with studies using recombinant human CES isoforms identifying CES2 as the primary enzyme responsible for this hydrolytic cleavage.[1][3] The formation of DX-17-CPC is independent of NADPH and is inhibited by the CES inhibitor phenylmethylsulfonyl fluoride (B91410) (PMSF).[1][2]

Beyond the formation of the active metabolite, further metabolism of this compound has been observed in liver preparations. Two epoxide metabolites, designated as UK1 and UK2, have been detected. UK1 was found in liver microsomes, while both UK1 and UK2 were present in liver S9 fractions, suggesting the involvement of cytosolic enzymes in the formation of UK2.[1][3]

The parent corticosteroid, dexamethasone, undergoes metabolism primarily through the cytochrome P450 system, specifically CYP3A4, which leads to the formation of 6-hydroxylated and side-chain cleaved metabolites.[4][5][6][7][8][9][10]

Visualization of Metabolic Pathways

The metabolic conversion of this compound can be visualized as a multi-step process.

Caption: Metabolic pathway of this compound.

Quantitative Data on Metabolite Formation

The rapid conversion of this compound to its active metabolite is a key feature of its pharmacokinetic profile. The following table summarizes the quantitative findings from in vitro metabolism studies.

| Biological Matrix | Incubation Time | Remaining this compound (%) | Major Metabolite Detected | Reference |

| Human Liver S9 | 5 minutes | 5% | DX-17-CPC | [1][2] |

| Human Liver Microsomes | Not specified | Not specified | DX-17-CPC | [1][2][3] |

| Human Nasal Mucosa | Not specified | Not specified | DX-17-CPC | [1][2][3] |

Pharmacokinetic studies in humans following intranasal administration have shown that systemic exposure to both this compound and its active metabolite, DX-17-CPC, is extremely low, with plasma levels often below the limit of quantification (<16 pg/mL).[11]

Experimental Protocols

The identification of the active metabolite of this compound was achieved through a series of meticulously designed in vitro experiments.

In Vitro Metabolism with Human Liver Fractions

-

Objective: To investigate the metabolism of this compound in human liver microsomes and S9 fractions.

-

Materials:

-

This compound

-

Human liver microsomes and S9 fractions

-

NADPH-generating system (for microsomes)

-

100 mM Na-K phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile/methanol (5:1, v/v) for reaction termination

-

-

Procedure:

-

This compound was incubated with either human liver microsomes or S9 fractions in the phosphate buffer.

-

For reactions with microsomes, an NADPH-generating system was included to assess the involvement of cytochrome P450 enzymes.

-

The reaction mixtures were pre-incubated at 37°C for 5 minutes.

-

The reaction was initiated by the addition of this compound (final concentration of 10 µM).

-

After a specified incubation time at 37°C, the reaction was terminated by adding an equal volume of cold acetonitrile/methanol solution.

-

The mixture was centrifuged to precipitate proteins.

-

The supernatant was collected for analysis by High-Performance Liquid Chromatography (HPLC).

-

Metabolism Study with Human Nasal Mucosa

-

Objective: To determine if the active metabolite is formed at the site of action.

-

Procedure:

-

Human nasal mucosa was homogenized.

-

The homogenate was incubated with this compound under conditions similar to the liver fraction experiments.

-

Metabolite formation was analyzed by HPLC.

-

Identification of Carboxylesterase Isoforms

-

Objective: To identify the specific carboxylesterase responsible for the hydrolysis of this compound.

-

Materials:

-

Recombinant human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2)

-

This compound

-

100 mM Na-K phosphate buffer (pH 7.4)

-

-

Procedure:

-

This compound (10 µM) was incubated separately with recombinant CES1 and CES2 (0.1 mg protein/mL) in the phosphate buffer.

-

After pre-incubation at 37°C for 5 minutes, the reaction was initiated.

-

The incubation was carried out for 10 minutes at 37°C.

-

The reaction was stopped and processed as described in the liver fraction protocol.

-

The formation of DX-17-CPC was quantified by HPLC.

-

HPLC Analysis

-

Column: L-column ODS (4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient elution of mobile phase A (methanol/acetonitrile/water, 40/20/40, v/v/v) and mobile phase B (acetonitrile).

-

Gradient Program:

-

0-9 min: 100% A

-

9-19 min: Linear gradient to a different A:B ratio (details not fully specified in the source).

-

-

Detection: UV or mass spectrometry.

Experimental Workflow Visualization

Caption: Experimental workflow for metabolite identification.

Conclusion

The pharmacological activity of this compound is unequivocally linked to its rapid metabolic conversion to the active metabolite, Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC). This biotransformation is efficiently catalyzed by carboxylesterase 2 in both the liver and the target tissue, the nasal mucosa. The prodrug design of this compound allows for localized activation, which, coupled with very low systemic exposure, contributes to its favorable therapeutic index. Further metabolism in the liver leads to the formation of minor epoxide metabolites. This detailed understanding of the metabolic fate of this compound is essential for its continued development and clinical application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. In vitro metabolism of this compound, a novel synthetic corticosteroid, in human liver and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. irispublishers.com [irispublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Metabolism of Dexamethasone Cipecilate in Liver Microsomes

This technical guide provides a comprehensive overview of the in vitro metabolism of Dexamethasone (B1670325) Cipecilate (DX-CP), a novel synthetic corticosteroid, with a focus on its biotransformation in human liver microsomes. This document is intended for researchers, scientists, and professionals involved in drug development and metabolism studies.

Introduction

Dexamethasone cipecilate (9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate) is a corticosteroid developed for the treatment of conditions such as allergic rhinitis. The pharmacological activity of DX-CP is primarily attributed to its de-esterified metabolite, DX-17-CPC.[1] Understanding the metabolic fate of DX-CP in the liver is crucial for characterizing its efficacy and safety profile.

Metabolic Pathways in Human Liver Microsomes

In vitro studies using human liver microsomes and S9 fractions have elucidated the primary metabolic pathways of this compound. The major transformation is the hydrolysis of the C-21 ester bond, leading to the formation of the active metabolite, DX-17-CPC.[1]

Beyond this primary hydrolytic step, further metabolism occurs. In liver S9 fractions, two epoxide metabolites, designated as UK1 and UK2, have been identified. However, in liver microsomes, only UK1 was detected, suggesting that cytosolic enzymes are responsible for the formation of UK2.[1] The primary enzyme responsible for the transformation of DX-CP to its active metabolite DX-17-CPC has been identified as carboxylesterase 2 (CES2).[1]

Quantitative Analysis of Metabolism

While the metabolic pathways have been identified, specific kinetic parameters for the formation of DX-17-CPC and other metabolites in human liver microsomes are not extensively detailed in the available literature. The primary study by Sasagawa et al. (2011) focused on metabolite identification rather than detailed kinetic analysis.[1]

Table 1: Summary of Metabolite Formation

| Parent Compound | Biological Matrix | Major Metabolite | Minor Metabolites | Key Enzymes |

|---|---|---|---|---|

| This compound | Human Liver Microsomes | DX-17-CPC | UK1 | Carboxylesterase 2 (CES2) |

| this compound | Human Liver S9 | DX-17-CPC | UK1, UK2 | CES2, Cytosolic Enzymes |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro metabolism studies of this compound.

-

Objective: To identify the metabolites of this compound formed in human liver.

-

Materials:

-

This compound (DX-CP)

-

Pooled human liver microsomes and S9 fractions

-

NADPH-generating system (for oxidative metabolism)

-

Phosphate (B84403) buffer

-

-

Procedure:

-

This compound was incubated with either human liver microsomes or S9 fractions.

-

For oxidative metabolism studies, an NADPH-generating system was included in the incubation mixture.

-

The reactions were carried out in a phosphate buffer at a physiological pH.

-

Incubations were performed at 37°C for a specified time.

-

The reactions were terminated, and the samples were processed for analysis.

-

-

Analysis:

-

Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS).

-

-

Objective: To identify the specific carboxylesterase responsible for the hydrolysis of this compound.

-

Materials:

-

This compound (DX-CP)

-

Recombinant human carboxylesterases (CES1 and CES2)

-

-

Procedure:

-

DX-CP was incubated separately with recombinant human CES1 and CES2.

-

The formation of the hydrolyzed metabolite (DX-17-CPC) was monitored over time.

-

-

Analysis:

-

The rate of formation of DX-17-CPC in the presence of each recombinant enzyme was determined to identify the primary catalyzing enzyme. The study concluded that CES2 is the enzyme responsible for the transformation.[1]

-

Broader Context: Dexamethasone Metabolism

While this guide focuses on this compound, it is relevant to note that the parent compound, Dexamethasone, is metabolized in human liver microsomes primarily by cytochrome P450 3A4 (CYP3A4).[2][3][4] The major metabolites of Dexamethasone are 6β-hydroxydexamethasone and 6α-hydroxydexamethasone.[2][5] This is a distinct metabolic pathway from the ester hydrolysis observed with this compound.

Conclusion

The in vitro metabolism of this compound in human liver microsomes is primarily characterized by the hydrolysis of the C-21 ester, catalyzed by carboxylesterase 2, to form the active metabolite DX-17-CPC.[1] Minor oxidative metabolites are also formed. Further research to quantify the kinetics of these transformations would provide a more complete understanding of the metabolic profile of this novel corticosteroid.

References

- 1. In vitro metabolism of this compound, a novel synthetic corticosteroid, in human liver and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Dexamethasone Cipeciplate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) Cipeciplate is an investigational corticosteroid, a derivative of the well-established glucocorticoid, Dexamethasone.[1] While specific quantitative binding affinity data for Dexamethasone Cipeciplate is not yet widely available in peer-reviewed literature, its pharmacological activity is predicated on its interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the methodologies used to determine the GR binding affinity of novel compounds, using Dexamethasone as a primary reference. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to characterize the binding profile of Dexamethasone Cipeciplate and similar molecules. The guide includes detailed experimental protocols, data presentation tables for Dexamethasone, and visualizations of key signaling pathways and experimental workflows.

Introduction to Dexamethasone Cipeciplate and the Glucocorticoid Receptor

Dexamethasone Cipeciplate is a corticosteroid designed for improved local efficacy, potentially through enhanced lipophilicity.[1] Like other glucocorticoids, its mechanism of action is mediated through binding to the glucocorticoid receptor. The GR is a member of the nuclear receptor superfamily and acts as a ligand-dependent transcription factor. Upon agonist binding, the receptor translocates to the nucleus, where it regulates the transcription of a wide array of genes, leading to anti-inflammatory, immunosuppressive, and metabolic effects.

Characterizing the binding affinity of a novel glucocorticoid like Dexamethasone Cipeciplate to the GR is a critical step in its preclinical development. This determines its potency and potential for therapeutic efficacy.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand to its receptor is typically quantified using metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are determined through various in vitro binding assays. While specific data for Dexamethasone Cipeciplate is not yet published, the following table summarizes the known GR binding affinity of its parent compound, Dexamethasone, from various studies. This data serves as a benchmark for comparison.

Table 1: Glucocorticoid Receptor Binding Affinity of Dexamethasone

| Parameter | Value (nM) | Receptor Source | Assay Type |

| IC50 | 5.58 | Human GR | Fluorescence Polarization Assay |

| Ki | 5.5 | Human GR | Radioligand Binding Assay[2] |

| Kd | ~0.83 | Mouse Brain Cytosol | Saturation Binding Analysis[2] |

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

Several robust experimental methods are available to determine the GR binding affinity of a test compound like Dexamethasone Cipeciplate. The most common is the competitive binding assay.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [3H]-Dexamethasone) from the GR.

Materials:

-

Receptor Source: Cytosolic extracts from cells expressing GR (e.g., A549 human lung carcinoma cells, rat liver, or recombinant human GR).

-

Radioligand: [3H]-Dexamethasone.

-

Test Compound: Dexamethasone Cipeciplate.

-

Reference Compound: Unlabeled Dexamethasone.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.

-

Separation Medium: Dextran-coated charcoal or a filtration apparatus.

-

Scintillation Fluid and Counter.

Protocol:

-

Preparation: Prepare serial dilutions of the test compound and the reference compound.

-

Incubation: In a multi-well plate, incubate the GR-containing cytosol with a fixed concentration of [3H]-Dexamethasone and varying concentrations of the test compound or reference compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Dexamethasone).

-

Equilibration: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal followed by centrifugation, or by filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Assay

This is a non-radioactive alternative to the radioligand binding assay that measures the change in the polarization of fluorescent light.

Materials:

-

Receptor Source: Recombinant human GR.

-

Fluorescent Ligand: A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).

-

Test Compound: Dexamethasone Cipeciplate.

-

Reference Compound: Unlabeled Dexamethasone.

-

Assay Buffer.

Protocol:

-

Preparation: Prepare serial dilutions of the test and reference compounds.

-

Reaction Setup: In a microplate, combine the GR, the fluorescent ligand, and the test or reference compound.

-

Incubation: Incubate the plate at room temperature for a specified period to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: The binding of the test compound to the GR will displace the fluorescent ligand, causing a decrease in the polarization value. The IC50 is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the downstream effects of GR binding is crucial. This is often assessed through functional assays that measure the transactivation or transrepression activity of the compound.

Glucocorticoid Receptor Signaling Pathway

The binding of an agonist like Dexamethasone Cipeciplate to the cytoplasmic GR initiates a signaling cascade. The activated GR-ligand complex translocates to the nucleus and modulates gene expression.

Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for a GR Transactivation Assay

A common functional assay is the reporter gene assay, which measures the ability of a compound to activate the transcription of a reporter gene linked to a glucocorticoid response element (GRE).

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Dexamethasone Cipeolate

Introduction

Dexamethasone (B1670325) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its mechanism of action is primarily mediated through its interaction with the cytoplasmic glucocorticoid receptor (GR).[2][3] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[1][3] This modulation occurs through two main pathways:

-

Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins like annexin-1.[1]

-

Transrepression: The GR complex interferes with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[1][4] This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][5]

Dexamethasone Cipeolate, as an ester of dexamethasone, is expected to be a prodrug that is hydrolyzed to the active dexamethasone molecule. Therefore, the in vitro assays designed to characterize dexamethasone are applicable for evaluating the biological activity of Dexamethasone Cipeolate. These assays are crucial for determining its potency, efficacy, and mechanism of action in a controlled laboratory setting.

This document provides detailed protocols for a panel of in vitro assays to characterize the activity of Dexamethasone Cipeolate, including glucocorticoid receptor binding, functional transrepression (NF-κB inhibition), anti-inflammatory cytokine release, and effects on cell viability.

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the primary mechanism of action for glucocorticoids like dexamethasone.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters for dexamethasone from various in vitro studies, providing a reference for experimental design and data comparison.

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| GR Binding | Rat Liver Cytosol | Kd | 7.0 nM | [6] |

| GR Binding | Human Recombinant GR | Ki | Low nM range | [6] |

| Cell Viability (MTT) | LoVo (Colon Cancer) | IC50 | ~10-5 M (at 72h) | [7] |

| Cell Viability (MTT) | HCT116 (Colon Cancer) | IC50 | ~10-5 M (at 72h) | [7] |

| NF-κB Reporter | HEK293F Cells | IC50 | 9.6 nM (Mifepristone antagonism) | [8] |

| Cytokine Release (IL-8) | Human PBMCs | Inhibition | Dose-dependent | [4] |

| Cytokine Release (TNF-α) | RAW264.7 Macrophages | Inhibition | Effective at 1µM | [9] |

Experimental Protocols

Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay

This protocol determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a labeled ligand.

Materials:

-

Receptor Source: Cytosolic extracts from cells expressing GR (e.g., A549 human lung carcinoma cells) or purified recombinant human GR.[6]

-

Labeled Ligand: [3H]-dexamethasone or a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).[6][10]

-

Test Compound: Dexamethasone Cipeolate (and dexamethasone as a positive control).

-

Assay Buffer: e.g., TEG buffer (10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.6).

-

Separation Agent: Dextran-coated charcoal or filtration apparatus.[6]

-

Scintillation fluid and counter (for radioligand) or fluorescence polarization plate reader (for fluorescent ligand).

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from A549 cells by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.[6]

-

Assay Setup: In microtiter plates or tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of labeled dexamethasone (typically at or below its Kd).[6]

-

Competition: To these tubes, add serial dilutions of the test compound (Dexamethasone Cipeolate) or unlabeled dexamethasone. Include controls for total binding (no competitor) and non-specific binding (a high concentration, e.g., 1000-fold excess, of unlabeled dexamethasone).[6]

-

Incubation: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).[6]

-

Separation: Separate the receptor-bound ligand from the free ligand. For the charcoal method, add dextran-coated charcoal, incubate briefly, and centrifuge. The charcoal pellets the free ligand, leaving the bound ligand in the supernatant.[6]

-

Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter or the fluorescence polarization of the samples.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Protocol 2: NF-κB Reporter Gene Assay

This assay measures the ability of a compound to inhibit NF-κB-mediated transcription, a key mechanism of glucocorticoid-mediated transrepression.

Materials:

-

Cell Line: A human cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase), such as HEK293/NF-κB-luc cells.

-

Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

-

Inducing Agent: Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[11]

-

Test Compound: Dexamethasone Cipeolate.

-

Luciferase Assay System: (e.g., Steady-Glo® Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of ~5 x 104 cells/well and allow them to attach overnight.

-

Compound Treatment: Pre-treat the cells with serial dilutions of Dexamethasone Cipeolate or dexamethasone (positive control) for 1-2 hours.[11]

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control) to activate the NF-κB pathway.[11]

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: Aspirate the medium and lyse the cells according to the luciferase assay system manufacturer's protocol. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated, TNF-α stimulated control (representing 0% inhibition). Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value.

Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.

Materials:

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW264.7).[9][12]

-

Culture Medium: RPMI-1640 with 10% FBS.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli.[12]

-

Test Compound: Dexamethasone Cipeolate.

-

ELISA Kits: For detecting human or murine TNF-α, IL-6, or IL-8.[13]

Procedure:

-

Cell Seeding: Seed PBMCs or RAW264.7 cells in a 96-well plate at an appropriate density (e.g., 2 x 105 cells/well).

-

Compound Pre-treatment: Add serial dilutions of Dexamethasone Cipeolate or dexamethasone to the cells and incubate for 1-2 hours.[9]

-

Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to stimulate cytokine production. Include unstimulated and vehicle-treated controls.[7]

-

Incubation: Incubate the cells for an appropriate time period (e.g., 4-24 hours) at 37°C.[14]

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, or IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[12]

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Protocol 4: Cell Viability (MTT) Assay

This assay evaluates the cytotoxic or anti-proliferative effects of a compound.

Materials:

-

Cell Line: Any relevant cell line (e.g., A549, HeLa, or a leukemia cell line like CCRF-CEM).[15]

-

Culture Medium: Appropriate for the chosen cell line.

-

Test Compound: Dexamethasone Cipeolate.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

-

Solubilization Solution: DMSO or a solution of SDS in HCl.[14][15]

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Dexamethasone Cipeolate. Include untreated wells as a control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add MTT solution (e.g., 20 µL) to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]

-

Solubilization: Add solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells. Plot the percentage of viability against the log concentration of the test compound to determine the IC50 (concentration that inhibits cell growth by 50%).

General In Vitro Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a glucocorticoid compound like Dexamethasone Cipeolate.

Caption: General workflow for in vitro characterization.

References

- 1. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. ClinPGx [clinpgx.org]

- 4. Mechanisms of Dexamethasone-Mediated Inhibition of Toll-Like Receptor Signaling Induced by Neisseria meningitidis and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oncotarget.com [oncotarget.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols: Dexamethasone Cipecilate in Inflammatory Cell Culture Studies

Introduction

Dexamethasone (B1670325) Cipecilate (DX-CP) is a novel synthetic corticosteroid prodrug. In vitro studies have demonstrated that DX-CP is rapidly metabolized to its active form, Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC), which is the primary contributor to its pharmacological effects.[1] This document provides detailed application notes and protocols for studying the anti-inflammatory effects of Dexamethasone, the active metabolite of Dexamethasone Cipecilate, on various inflammatory cells in culture. The protocols and data presented are based on established in vitro studies of Dexamethasone and serve as a guide for researchers and drug development professionals.

The primary mechanism of action for Dexamethasone's anti-inflammatory and immunosuppressive effects involves its binding to cytosolic glucocorticoid receptors (GR).[2] Upon binding, the GR-Dexamethasone complex translocates to the nucleus, where it modulates the transcription of target genes.[2] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[3] Key signaling pathways inhibited by Dexamethasone include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]

Data Presentation: Effects of Dexamethasone on Inflammatory Cells

The following tables summarize the quantitative effects of Dexamethasone on various inflammatory cell types as reported in the literature.

Table 1: Effect of Dexamethasone on Cytokine Production in Macrophages

| Cell Type | Stimulant | Dexamethasone Concentration | Cytokine | Percent Inhibition | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 100 nM | TNF-α | ~80% | [7] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 100 nM | IL-6 | ~90% | [7] |

| Human Monocyte-Derived Macrophages (MDMs) | Lipopolysaccharide (LPS) | 100 nM | IFNβ | ~52% | [8] |

| RAW 264.7 (Mouse Macrophage Cell Line) | Lipopolysaccharide (LPS) | Varies | TNF-α, IL-6, IL-1β | Time-dependent inhibition | [9] |

Table 2: Effect of Dexamethasone on T-Lymphocyte Proliferation

| Cell Source | Stimulant | Dexamethasone Concentration | Effect | Reference |

| Human Peripheral Blood T-lymphocytes (from glucocorticoid-sensitive asthmatics) | Phytohemagglutinin (PHA) | 10⁻¹⁰ to 10⁻⁶ mol/L | Dose-dependent inhibition of proliferation | [10] |

| Human Cord Blood Lymphocytes | Concanavalin A (Con-A) | ≥ 10⁻⁹ mol/L | Substantial inhibition of proliferation | [11] |

| Human Cord Blood Lymphocytes | Phytohemagglutinin (PHA) | ≥ 10⁻⁸ mol/L | Substantial inhibition of proliferation | [11] |

Table 3: Effect of Dexamethasone on Mast Cell Function

| Cell Type | Stimulant | Dexamethasone Concentration | Effect | Reference |

| Mouse Bone Marrow-Derived Mast Cells | IL-33 | Varies | Potent suppression of cytokine production | [12] |

| RBL-2H3 (Rat Basophilic Leukemia Cell Line) | Antigen | Varies | Preferential inhibition of IL-4 and IL-6 mRNA over TNF-α mRNA | [13] |

| Human Fetal Liver-Derived Mast Cells | Stem Cell Factor (SCF) | 10⁻⁶ M | >85% inhibition of mast cell differentiation | [14] |

Signaling Pathways Modulated by Dexamethasone

Dexamethasone exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Dexamethasone inhibits NF-κB signaling, a key component of its anti-inflammatory activity.[4] One of the primary mechanisms for this inhibition is the induction of IκBα synthesis, which traps NF-κB in the cytoplasm.[4]

Caption: Dexamethasone inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, are activated by various extracellular stimuli and regulate cellular processes such as inflammation, apoptosis, and proliferation. Dexamethasone can inhibit the p38 MAPK pathway, often by inducing the expression of MAPK Phosphatase-1 (MKP-1), also known as Dual Specificity Phosphatase 1 (DUSP1).[5][15] MKP-1 dephosphorylates and inactivates p38 MAPK, thereby suppressing downstream inflammatory responses.[15]

Caption: Dexamethasone inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols for studying the effects of Dexamethasone on inflammatory cells in vitro. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Inhibition of Cytokine Production in Macrophages

Objective: To determine the effect of Dexamethasone on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with LPS.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages).

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Dexamethasone stock solution (e.g., in DMSO or ethanol).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

ELISA kit for the cytokine of interest (e.g., mouse TNF-α ELISA kit).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Dexamethasone Pre-treatment: Prepare serial dilutions of Dexamethasone in complete culture medium. Remove the old medium from the cells and add 100 µL of the Dexamethasone-containing medium or vehicle control to the respective wells. Incubate for 1-2 hours.

-

LPS Stimulation: Prepare a working solution of LPS (e.g., 100 ng/mL) in complete culture medium. Add 100 µL of the LPS solution to the wells (final volume 200 µL). Include wells with Dexamethasone alone and unstimulated cells as controls.

-

Incubation: Incubate the plate for 4-24 hours, depending on the cytokine being measured.

-

Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.

-

Cytokine Quantification: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production by Dexamethasone compared to the LPS-stimulated control.

Protocol 2: T-Lymphocyte Proliferation Assay

Objective: To assess the effect of Dexamethasone on the proliferation of T-lymphocytes stimulated with a mitogen.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation.

-

Complete RPMI 1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin.

-

Dexamethasone stock solution.

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con-A)).

-

Cell proliferation assay reagent (e.g., BrdU or [³H]-thymidine).

-

96-well round-bottom cell culture plates.

-

Liquid scintillation counter or microplate reader.

Procedure:

-

Cell Seeding: Add 1 x 10⁵ to 2 x 10⁵ PBMCs per well in a 96-well round-bottom plate.

-

Treatment: Add Dexamethasone at various concentrations and the mitogen (e.g., PHA at 1-5 µg/mL) to the wells. Include wells with cells and mitogen only (positive control) and cells alone (negative control).

-

Incubation: Incubate the plate for 48-72 hours.

-

Proliferation Measurement:

-

For [³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

For BrdU: Add BrdU to each well and incubate for 2-24 hours. Measure BrdU incorporation using a colorimetric ELISA-based assay according to the manufacturer's protocol.

-

-

Data Analysis: Express the results as counts per minute (CPM) or optical density (OD) and calculate the percentage of inhibition of proliferation by Dexamethasone.

Protocol 3: Western Blot Analysis of MAPK and NF-κB Signaling

Objective: To examine the effect of Dexamethasone on the phosphorylation of key proteins in the MAPK (e.g., p38) and NF-κB (e.g., IκBα degradation) pathways.

Materials:

-

Inflammatory cells of interest (e.g., macrophages, epithelial cells).

-

Complete cell culture medium.

-

Dexamethasone and inflammatory stimulus (e.g., LPS or TNF-α).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency in 6-well plates. Pre-treat with Dexamethasone for the desired time, followed by stimulation with the inflammatory agent for a specific duration (e.g., 15-60 minutes for phosphorylation events).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro studies.

References

- 1. In vitro metabolism of this compound, a novel synthetic corticosteroid, in human liver and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. physoc.org [physoc.org]

- 7. ashpublications.org [ashpublications.org]

- 8. Frontiers | Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. The effect of dexamethasone, cyclosporine, and rapamycin on T-lymphocyte proliferation in vitro: comparison of cells from patients with glucocorticoid-sensitive and glucocorticoid-resistant chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Dexamethasone rapidly suppresses IL-33-stimulated mast cell function by blocking transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential regulation of mast cell cytokines by both dexamethasone and the p38 mitogen-activated protein kinase (MAPK) inhibitor SB203580 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dexamethasone inhibits the development of mast cells from dispersed human fetal liver cells cultured in the presence of recombinant human stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dexamethasone Cipecilate in Animal Models of Allergic Rhinitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dexamethasone (B1670325) Cipecilate in preclinical animal models of allergic rhinitis. Given that Dexamethasone Cipecilate is a prodrug of a dexamethasone derivative, the protocols and data presented herein are based on studies utilizing dexamethasone in well-established murine models of ovalbumin (OVA)-induced allergic rhinitis. This compound, a novel synthetic corticosteroid, is designed for the treatment of allergic rhinitis, with its pharmacological effects primarily attributed to its active de-esterified metabolite.[1] The methodologies detailed below are directly applicable for evaluating the efficacy of this compound.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of dexamethasone in murine models of allergic rhinitis.

Table 1: Effect of Dexamethasone on Allergic Rhinitis Symptoms

| Treatment Group | Sneezing Frequency (counts/10 min) | Nasal Rubbing Frequency (counts/10 min) | Reference |

| Control | 12.68 ± 1.87 | 26.76 ± 2.89 | [2] |

| OVA-Induced AR | 44.50 ± 5.61 | 72.94 ± 8.76 | [2] |

| Dexamethasone (2.5 mg/kg) | Significantly reduced vs. OVA | Significantly reduced vs. OVA | [1] |

| Dexamethasone (5 mg/kg/day, i.p.) | Significantly decreased vs. OVA | Significantly decreased vs. OVA | [3] |

| Dexamethasone Treated AR | 26.04 ± 3.93 | 56.79 ± 5.64 | [2] |

Table 2: Effect of Dexamethasone on Inflammatory Markers in Nasal Lavage Fluid (NALF) and Serum

| Parameter | Control Group | OVA-Induced AR Group | Dexamethasone-Treated Group | Reference |

| NALF Cytokines | ||||

| IL-4 | Undetectable | Elevated | Inhibited production | [3] |

| IL-5 | Undetectable | Elevated | Inhibited production | [3] |

| IL-13 | Undetectable | Elevated | Inhibited production | [3] |

| Serum Immunoglobulins | ||||

| OVA-specific IgE | Low | Significantly increased | Significantly reduced | [4] |

| Histology | ||||

| Eosinophil Infiltration | Minimal | Significantly increased | Significantly reduced | [4] |

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice

This protocol describes the induction of an allergic rhinitis model in BALB/c mice using ovalbumin (OVA) as the allergen.

Materials:

-

8-10 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (B78521) (Alum) adjuvant (Thermo Fisher Scientific)

-

Sterile phosphate-buffered saline (PBS)

-

Dexamethasone or this compound

-

Intraperitoneal (i.p.) injection needles and syringes

-

Intranasal (i.n.) administration micropipette

Procedure:

1. Sensitization Phase:

-

On days 0, 7, and 14, sensitize the mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 1 mg of aluminum hydroxide in a total volume of 200 µL PBS.[5]

-

The control group receives i.p. injections of PBS with alum on the same schedule.[5]

2. Challenge Phase:

-

From day 20 to 26, challenge the sensitized mice by intranasal (i.n.) administration of 10 µL of OVA solution (100 µg OVA in PBS) into each nostril daily.[5]

-

The control group receives i.n. administration of PBS.[5]

3. Treatment Administration (Dexamethasone/Dexamethasone Cipecilate):

-

The treatment group receives Dexamethasone (e.g., 5 mg/kg/day) or an equivalent dose of this compound via intraperitoneal injection one hour before each OVA challenge.[3]

-

Alternatively, for intranasal administration, a formulation of this compound can be administered 30 minutes prior to the OVA challenge.

4. Evaluation of Allergic Rhinitis Symptoms and Inflammatory Markers:

-

Symptom Observation: On day 27, 15 minutes after the final OVA challenge, record the frequency of sneezing and nasal rubbing for a period of 15 minutes.[5]

-

Sample Collection: 24 hours after the final challenge, euthanize the mice and collect samples.

-

Nasal Lavage Fluid (NALF): Perform nasal lavage with PBS to collect inflammatory cells and mediators.

-

Blood Serum: Collect blood via cardiac puncture to measure OVA-specific IgE levels.

-

Nasal Mucosa: Dissect the nasal tissue for histological analysis of eosinophil infiltration.[3][4]

-

Spleen: Isolate splenocytes to analyze T-cell populations and cytokine production.[2]

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the OVA-induced allergic rhinitis mouse model.

Signaling Pathways

Th2 Signaling Pathway in Allergic Rhinitis

Caption: Th2 signaling cascade in the pathogenesis of allergic rhinitis.

Dexamethasone Mechanism of Action: Inhibition of NF-κB Pathway

Caption: Dexamethasone inhibits the NF-κB inflammatory signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. [Effect of dexamethasone on the expression of Tregs in allergic rhinitis mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexamethasone suppresses allergic rhinitis and amplifies CD4(+) Foxp3(+) regulatory T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of dexamethasone on the expression of transforming growth factor-beta in the mouse model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: LC-MS/MS Analysis of Dexamethasone Cipecilate and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexamethasone (B1670325) Cipecilate (DX-CP) is a novel synthetic corticosteroid prodrug designed to treat conditions like allergic rhinitis.[1][2] It is a diester of dexamethasone, specifically 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate.[1] The pharmacological activity of DX-CP is primarily attributed to its active metabolite, formed after administration.[1][2] This active metabolite, Dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC), is produced through de-esterification.[1][2]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique offering high sensitivity and selectivity, making it ideal for the quantitative analysis of drugs and their metabolites in complex biological matrices.[3] This document provides a detailed protocol for the LC-MS/MS analysis of Dexamethasone Cipecilate and its key metabolites, intended to support pharmacokinetic studies, metabolic profiling, and quality control assessments.

Metabolic Pathway of this compound

Following administration, this compound undergoes metabolic transformation in the body. The primary metabolic event is the hydrolysis of the ester bond at the C21 position, yielding the active metabolite DX-17-CPC. This conversion has been observed in both human liver and nasal mucosa, the intended site of action for allergic rhinitis treatment.[1] In the nasal mucosa, this reaction is specifically catalyzed by the carboxylesterase 2 (CES2) enzyme.[1]

Further metabolism occurs in the liver, where DX-17-CPC is the major metabolite identified in both liver microsomes and S9 fractions.[1][2] In liver S9, two additional epoxide metabolites, designated UK1 and UK2, have been detected, suggesting further biotransformation by cytosolic enzymes.[1][2]

Experimental Protocols

This section details a comprehensive LC-MS/MS method for the quantification of this compound and its metabolites. The protocol is adapted from established and validated methods for the parent compound, dexamethasone, in biological matrices.[4][5]

3.1. Sample Preparation: Liquid-Liquid Extraction

This procedure is suitable for extracting analytes from plasma or serum samples.[4]

-

Aliquot Sample : Pipette 500 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard (IS) : Spike the sample with a known concentration of an appropriate internal standard (e.g., Beclomethasone or Dexamethasone-d4).[4][6]

-

Alkalinize : Add 50 µL of 0.1 M NaOH to alkalinize the plasma sample.

-

Add Extraction Solvent : Add 1 mL of methyl-tert-butyl ether (MTBE).[4][7]

-

Vortex : Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge : Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer Supernatant : Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-